molecular formula C20H23N5O3S2 B3001135 N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-97-2

N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B3001135
CAS No.: 1105224-97-2
M. Wt: 445.56
InChI Key: UWHQCIMTNARDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a furan ring, a piperazine moiety, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Furan Ring: The furan ring can be attached via a Friedel-Crafts acylation reaction.

    Final Assembly: The final compound is assembled by coupling the intermediate products under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4 can be used.

    Reduction: Catalytic hydrogenation or reagents like SnCl2 can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or DNA.

    Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-((5-(4-(4-chlorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(furan-2-ylmethyl)-2-((5-(4-(4-nitrophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent compared to its analogs.

Biological Activity

N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound integrates a furan ring, a thiadiazole moiety, and a piperazine derivative, which may contribute to its biological activities.

Structural Characteristics

The molecular formula of this compound is C20H23N5O3S2C_{20}H_{23}N_{5}O_{3}S_{2}, with a molecular weight of 445.6 g/mol. The presence of the furan and thiadiazole rings, along with the piperazine group, suggests diverse interactions with biological targets.

Property Value
Molecular FormulaC20H23N5O3S2C_{20}H_{23}N_{5}O_{3}S_{2}
Molecular Weight445.6 g/mol
Structural FeaturesFuran ring, thiadiazole, piperazine

The biological activity of this compound is primarily linked to its structural components. The furan and thiadiazole moieties are known for their roles in various pharmacological activities, including anticancer and antimicrobial properties. Studies have indicated that compounds containing thiadiazole derivatives often demonstrate significant antibacterial and antifungal activities due to their ability to disrupt cellular processes in pathogens .

Anticancer Potential

Research has shown that thiadiazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

A notable study evaluated the anticancer effects of related thiadiazole derivatives on A549 (lung cancer) and Bcap-37 (breast cancer) cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that thiadiazole-containing compounds can effectively combat both Gram-positive and Gram-negative bacteria. For example, the introduction of specific substituents on the thiadiazole ring has been linked to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Study 1: Anticancer Activity Assessment

In a study conducted by Kumar et al., several thiadiazole derivatives were synthesized and tested for their anticancer properties. The findings revealed that compounds with electron-withdrawing groups on the benzene ring exhibited higher cytotoxicity against A549 cells compared to those with electron-donating groups. This suggests that structural modifications can significantly influence biological activity .

Study 2: Antimicrobial Screening

A comprehensive screening of thiadiazole derivatives against various bacterial strains was performed by Bhatt et al., which demonstrated that specific substitutions at different positions on the thiadiazole nucleus markedly affected antimicrobial efficacy. The study highlighted that compounds with para-substituted benzene rings showed enhanced antibacterial activity compared to their unsubstituted counterparts .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S2/c1-27-16-6-4-15(5-7-16)24-8-10-25(11-9-24)19-22-23-20(30-19)29-14-18(26)21-13-17-3-2-12-28-17/h2-7,12H,8-11,13-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHQCIMTNARDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.